2-(4-Bromophenyl)spiro[3.3]heptane-2-carboxylic acid
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Overview
Description
2-(4-Bromophenyl)spiro[33]heptane-2-carboxylic acid is a spirocyclic compound featuring a unique structure where a bromophenyl group is attached to a spiro[33]heptane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)spiro[3.3]heptane-2-carboxylic acid typically involves the following steps:
Formation of the Spiro[3.3]heptane Core: This can be achieved through the alkylation of malonic esters with the tetrabromide of pentaerythritol.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a substitution reaction where a suitable bromophenyl precursor reacts with the spiro[3.3]heptane core under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This may include the use of continuous flow reactors and advanced purification techniques to achieve the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)spiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group under suitable conditions.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of carboxylate derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromophenyl)spiro[3.3]heptane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with unique structural features.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 2-(4-Bromophenyl)spiro[3.3]heptane-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Spiro[3.3]heptane-2-carboxylic acid: Lacks the bromophenyl group but shares the spirocyclic core.
2-(4-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid: Similar structure with a methoxy group instead of a bromine atom.
Uniqueness
2-(4-Bromophenyl)spiro[3.3]heptane-2-carboxylic acid is unique due to the presence of the bromophenyl group, which can participate in various chemical reactions, providing a versatile platform for further functionalization and application in diverse fields .
Properties
Molecular Formula |
C14H15BrO2 |
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Molecular Weight |
295.17 g/mol |
IUPAC Name |
2-(4-bromophenyl)spiro[3.3]heptane-2-carboxylic acid |
InChI |
InChI=1S/C14H15BrO2/c15-11-4-2-10(3-5-11)14(12(16)17)8-13(9-14)6-1-7-13/h2-5H,1,6-9H2,(H,16,17) |
InChI Key |
YQPACFPWTNUOGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC(C2)(C3=CC=C(C=C3)Br)C(=O)O |
Origin of Product |
United States |
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